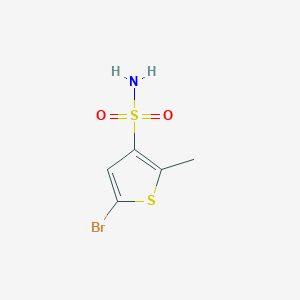

5-Bromo-2-methylthiophene-3-sulfonamide

Description

Significance of Thiophene (B33073) and Sulfonamide Moieties in Chemical Biology and Material Science Research

The individual contributions of the thiophene and sulfonamide moieties are well-documented, making their combination a compelling area of study.

The thiophene nucleus, a five-membered, sulfur-containing aromatic heterocycle, is a privileged structure in drug discovery. researchgate.netcognizancejournal.com Its bioisosteric resemblance to the benzene (B151609) ring allows it to often replace a phenyl group in biologically active compounds without a loss of activity, a strategy employed in drugs like the NSAID lornoxicam. wikipedia.org Thiophene derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. researchgate.netnumberanalytics.comrsc.orgnih.gov This broad utility has led to the incorporation of the thiophene ring into numerous marketed drugs, such as the antiplatelet agent clopidogrel (B1663587) and the antipsychotic olanzapine. nih.gov In material science, the electron-rich nature of the thiophene ring makes it a fundamental building block for organic electronics. researchgate.net Polymers based on thiophene, such as polythiophene, are renowned for their electrical conductivity and interesting optical properties, leading to applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. numberanalytics.comresearchgate.netresearchgate.net

The sulfonamide functional group (-SO₂NH₂) is of monumental importance in medicinal chemistry. wikipedia.org Historically, sulfonamides were the first class of broadly effective systemic antibacterial agents, heralding the dawn of the antibiotic era. ajchem-b.comwikipedia.org Beyond their antibacterial action, which stems from the inhibition of folic acid synthesis in bacteria, sulfonamides display an extensive range of biological activities. wikipedia.orgnih.govajchem-b.com They are integral to drugs developed as antiviral, anticancer, and antidiabetic agents. ajchem-b.comresearchgate.net A key application is in the design of carbonic anhydrase inhibitors, which are used to treat conditions like glaucoma. ajchem-b.comresearchgate.net The sulfonamide moiety is also a valuable tool in synthetic chemistry and has found applications in materials science, for instance, as components in dyes, plasticizers, and as molecular additives to improve the performance of perovskite solar cells. rsc.orgacs.org

| Moiety | Key Applications in Chemical Biology | Key Applications in Material Science |

|---|---|---|

| Thiophene | Antimicrobial, Anticancer, Anti-inflammatory, Antiviral agents researchgate.netnumberanalytics.com | Conducting polymers, Organic electronics (OLEDs, OFETs), Solar cells numberanalytics.comresearchgate.net |

| Sulfonamide | Antibacterial, Antiviral, Anticancer, Carbonic anhydrase inhibitors ajchem-b.comajchem-b.comresearchgate.net | Dyes, Plasticizers, Additives for solar cells rsc.orgacs.org |

Overview of Heterocyclic Sulfonamide Research Landscape

The incorporation of a sulfonamide group onto a heterocyclic ring system has proven to be a highly fruitful strategy in the development of new biologically active compounds. Research into heterocyclic sulfonamides has expanded significantly beyond the initial focus on antibacterial agents, revealing a wide spectrum of therapeutic potential. mdpi.com These compounds are now investigated for numerous applications, including antiviral, antifungal, antimalarial, antitumor, and anti-inflammatory activities. nih.govworldscientificnews.comscispace.com

A significant area of research is the development of heterocyclic sulfonamides as enzyme inhibitors. jst.go.jp For instance, they are potent inhibitors of carbonic anhydrase (CA), with different derivatives showing selectivity for various CA isoforms, which is crucial for treating a range of diseases from glaucoma to cancer. mdpi.comnih.gov Studies have shown that five-membered heterocyclic sulfonamides, such as those based on thiophene, can be more potent CA inhibitors than their six-membered ring counterparts. nih.govmdpi.com The synthetic versatility of heterocyclic chemistry allows for the creation of large libraries of these compounds, where the nature of the heterocyclic ring and the substitution pattern can be systematically varied to optimize biological activity and selectivity. mdpi.com This ongoing research continues to yield novel compounds with promising pharmacological profiles for addressing contemporary medical challenges. ajchem-b.comajchem-b.com

Rationale for Investigating 5-Bromo-2-methylthiophene-3-sulfonamide within Advanced Chemical Research

Within the broad class of thiophene-sulfonamides, This compound emerges as a compound of significant strategic interest for advanced chemical research. Its value lies primarily in its role as a versatile heterocyclic building block for organic synthesis. moldb.com The specific arrangement of functional groups on the thiophene ring—a bromine atom, a methyl group, and a sulfonamide moiety—provides multiple, distinct reaction sites for chemical modification.

The bromine atom at the 5-position is particularly important as it serves as a synthetic handle for introducing a wide range of molecular complexity. It is readily employed in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of new carbon-carbon bonds. researchgate.net This enables the synthesis of novel 5-arylthiophene-sulfonamide derivatives, a strategy that has been successfully used to create compounds with antibacterial properties. researchgate.netnih.govresearchgate.net The sulfonamide group itself can be N-alkylated to produce further derivatives, which has also been explored as a route to new antibacterial agents. nih.gov

The combination of these functional groups on a stable thiophene core makes this compound an ideal starting material for creating libraries of novel, highly functionalized compounds. researchgate.netrsc.orgorganic-chemistry.orgnih.gov Researchers can systematically explore how modifications at each position affect the biological or material properties of the resulting molecules. This targeted, diversity-oriented synthesis is a powerful approach in the search for new therapeutic leads and advanced materials.

| Property | Value |

|---|---|

| CAS Number | 1469244-84-5 moldb.com |

| Molecular Formula | C₅H₆BrNO₂S₂ chemscene.com |

| Molecular Weight | 256.14 g/mol moldb.com |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methylthiophene-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO2S2/c1-3-4(11(7,8)9)2-5(6)10-3/h2H,1H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXURZRLVOOZFHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)Br)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathway Optimization for 5 Bromo 2 Methylthiophene 3 Sulfonamide

Established Synthetic Routes to Thiophene (B33073) Sulfonamides

The synthesis of thiophene sulfonamides is typically achieved through several reliable pathways. These methods are foundational for creating a diverse library of sulfonamide derivatives for various applications. The core of these strategies often involves the formation of a sulfur-nitrogen bond, which is characteristic of the sulfonamide functional group. organic-chemistry.org

A primary and direct method for preparing thiophene sulfonamides involves the electrophilic sulfonylation of a pre-existing thiophene ring, often one that is halogenated. researchgate.net The most common approach is chlorosulfonylation, where a reagent like chlorosulfonic acid is reacted directly with the thiophene derivative. For instance, a well-documented synthesis involves the reaction of bromothiophene with chlorosulfonic acid to produce the corresponding bromothiophene sulfonyl chloride. researchgate.net This reaction leverages the reactivity of the thiophene ring towards electrophilic substitution to install the sulfonyl chloride group, which is the immediate precursor to the sulfonamide.

Another strategy involves the oxidative chlorination of thiols. organic-chemistry.org In this two-step, one-pot process, a thiol can be oxidized to its corresponding sulfonyl chloride using an oxidizing agent in the presence of a chloride source. For example, a combination of hydrogen peroxide and thionyl chloride (SOCl₂) serves as a highly reactive reagent for the direct conversion of thiol derivatives to their respective sulfonyl chlorides. organic-chemistry.org Similarly, N-chlorosuccinimide (NCS) in the presence of tetrabutylammonium (B224687) chloride can be used for the in-situ preparation of sulfonyl chlorides from thiols. organic-chemistry.org These intermediates can then be immediately reacted with an amine to form the desired sulfonamide. organic-chemistry.org

The reaction between a sulfonyl chloride and an amine is the most traditional and widely adopted method for the formation of the sulfonamide bond. researchgate.netnih.gov This nucleophilic substitution reaction is robust and applicable to a wide range of substrates, including primary and secondary amines. sci-hub.secbijournal.com The strategy is central to the synthesis of numerous therapeutic agents and complex molecules. cbijournal.com

The general scheme involves reacting a prepared aryl or heteroaryl sulfonyl chloride with a suitable amine. To form a primary sulfonamide, such as 5-Bromo-2-methylthiophene-3-sulfonamide, the sulfonyl chloride is treated with an ammonia (B1221849) source. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct generated during the coupling. researchgate.net This method's efficiency and broad applicability have made it a cornerstone of sulfonamide synthesis. tue.nlthieme-connect.com

Targeted Synthesis of this compound Precursors

The specific synthesis of this compound requires a regioselective approach to ensure the correct placement of the bromo, methyl, and sulfonamide groups on the thiophene ring. This involves the careful preparation of a key intermediate, the corresponding sulfonyl chloride.

The critical precursor for the target compound is 5-Bromo-2-methylthiophene-3-sulfonyl chloride. The synthesis of this intermediate would logically start from 5-bromo-2-methylthiophene. A direct chlorosulfonylation reaction using an electrophilic reagent like chlorosulfonic acid (ClSO₃H) would be employed. The reaction conditions would need to be controlled to favor substitution at the C3 position of the thiophene ring. The inherent directing effects of the methyl and bromo substituents on the thiophene ring play a crucial role in the regioselectivity of this electrophilic substitution. The successful synthesis yields 5-Bromo-2-methylthiophene-3-sulfonyl chloride as a key intermediate, ready for the subsequent amination step. nih.gov

With the 5-Bromo-2-methylthiophene-3-sulfonyl chloride precursor in hand, the final step is the formation of the sulfonamide group. This is achieved through a nucleophilic substitution reaction with an ammonia source. nih.gov The sulfonyl chloride is reacted with ammonium (B1175870) hydroxide (B78521) or a similar aminating agent. This robust and high-yielding reaction proceeds rapidly to replace the chloride atom with an amino (-NH₂) group, thus forming the primary sulfonamide. researchgate.netnih.gov This one-pot amination following the formation of the sulfonyl chloride is an efficient strategy for accessing the final target compound, this compound. nih.gov

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final sulfonamide product while minimizing reaction times and byproducts. Key parameters that are often adjusted include the choice of solvent, reaction temperature, catalysts, and the nature of the base used in coupling reactions. organic-chemistry.orgresearchgate.net

For amine-sulfonyl chloride coupling, the selection of the solvent and base is critical. Weak inorganic bases like sodium carbonate in aqueous-organic solvent mixtures have been used effectively. In other cases, organic bases such as pyridine are employed, which can also act as the solvent. researchgate.net The temperature is another variable that can be fine-tuned; while many reactions proceed efficiently at room temperature, heating may be required for less reactive substrates. cbijournal.com

To enhance reaction rates and yields, alternative energy sources such as microwave irradiation have been successfully applied to the synthesis of sulfonamides from sulfonic acids or their salts. organic-chemistry.org This technique often leads to significantly shorter reaction times and can improve yields for challenging substrates. ucl.ac.uk The optimization process involves systematically varying these parameters to find the ideal conditions for a specific substrate combination. researchgate.net

Table 1: Key Parameters for Optimization of Sulfonamide Synthesis

| Parameter | Common Variations | Objective/Effect | Reference |

|---|---|---|---|

| Solvent | Acetonitrile (B52724), Dichloromethane (B109758), Tetrahydrofuran (B95107) (THF), n-Propanol, Pyridine | Influences solubility of reactants and can affect reaction rate and mechanism. | cbijournal.comresearchgate.net |

| Temperature | Room Temperature to 105°C | Controls reaction rate; higher temperatures can overcome activation energy barriers but may increase side product formation. | researchgate.net |

| Base | Pyridine, Triethylamine (TEA), Sodium Carbonate (Na₂CO₃) | Neutralizes HCl byproduct in amine-sulfonyl chloride coupling, driving the reaction to completion. | researchgate.net |

| Energy Source | Conventional Heating, Microwave Irradiation | Microwave heating can significantly reduce reaction times and improve yields. | organic-chemistry.orgucl.ac.uk |

| Reactant Ratio | Equimolar to significant excess of one reactant (e.g., amine or azide) | Can be adjusted to maximize the conversion of a limiting reagent and improve yield. | researchgate.net |

Solvent System Evaluation in Sulfonamide Formation

The choice of solvent is critical in the synthesis of sulfonamides from sulfonyl chlorides as it can significantly influence reaction rate, yield, and the profile of impurities. The ideal solvent should be inert to the reactants and reagents, facilitate the dissolution of the starting materials, and allow for easy product isolation.

In the context of synthesizing thiophene sulfonamides, a variety of organic solvents have been explored. Dichloromethane (DCM) is a commonly employed solvent due to its inertness and ability to dissolve a wide range of organic compounds. For the formation of sulfonamides, polar aprotic solvents such as acetonitrile and tetrahydrofuran (THF) have also been utilized. However, in some cases, these solvents can lead to lower yields of the desired sulfonamide. nih.gov

The selection of the solvent is also dependent on the base used to scavenge the hydrochloric acid generated during the reaction. For instance, when a tertiary amine base like triethylamine is used, DCM is often a suitable choice. If an aqueous base is employed, a two-phase system may be necessary.

A comparative evaluation of different solvent systems on the yield of a generic sulfonamide synthesis is presented in the table below, based on analogous reactions.

| Solvent System | Base | Typical Yield (%) | Reference |

| Dichloromethane (DCM) | Triethylamine | 62-92 | nih.govcbijournal.com |

| Acetonitrile | Triethylamine | Lower Yields Observed | nih.gov |

| Tetrahydrofuran (THF) | Pyridine | High | cbijournal.com |

| Ethyl Acetate (EtOAc) | Triethylamine | Lower Yields Observed | nih.gov |

| Water (biphasic) | Sodium Carbonate | High | researchgate.net |

For the specific synthesis of this compound, a systematic evaluation of solvent systems would be necessary to identify the optimal conditions. Based on general principles, a non-polar, aprotic solvent like dichloromethane would be a logical starting point, in conjunction with a suitable acid scavenger.

Temperature and Stoichiometry Effects on Reaction Efficiency

The efficiency of the sulfonamide formation is highly dependent on both the reaction temperature and the stoichiometry of the reactants. Careful control of these parameters is essential to maximize the yield of the desired product and minimize the formation of byproducts.

Temperature Effects:

The reaction of a sulfonyl chloride with an amine is typically exothermic. Therefore, the initial addition of the amine to the sulfonyl chloride is often carried out at a reduced temperature, such as 0 °C, to control the reaction rate and prevent the formation of impurities. nih.govcbijournal.com After the initial addition, the reaction mixture is often allowed to warm to room temperature to ensure the completion of the reaction.

In some instances, a significant amount of the unreacted sulfonamide can be isolated at lower temperatures (e.g., -20 °C), indicating that the reaction may not proceed to completion. nih.gov Conversely, elevated temperatures are generally avoided as they can lead to the degradation of the sulfonyl chloride and the formation of undesired side products.

Stoichiometry Effects:

The stoichiometry of the reactants and the base is a critical factor in maximizing the yield of the sulfonamide. Typically, a slight excess of the amine is used to ensure the complete consumption of the sulfonyl chloride. The use of a base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid that is formed during the reaction. A common stoichiometric ratio is 1 equivalent of the sulfonyl chloride, 1 to 1.2 equivalents of the amine, and 2 equivalents of the base. nih.gov The excess base ensures that the reaction medium remains basic, which is favorable for the nucleophilic attack of the amine on the sulfonyl chloride.

The following table summarizes the impact of stoichiometry on the yield of a representative sulfonamide synthesis.

| Sulfonyl Chloride (eq.) | Amine (eq.) | Base (eq.) | Typical Outcome |

| 1 | 1 | 2 | Good yield, potential for unreacted sulfonyl chloride |

| 1 | 1.2 | 2 | Optimized yield, complete consumption of sulfonyl chloride |

| 1 | 1 | 1 | Incomplete reaction, lower yield due to acidic conditions |

| 1 | >1.5 | >2.5 | Increased potential for side reactions and purification challenges |

Purification Methodologies for Synthetic Intermediates and Final Compound

The purification of both the intermediate, 5-bromo-2-methylthiophene-3-sulfonyl chloride, and the final product, this compound, is crucial for obtaining a compound of high purity for research applications.

Purification of 5-Bromo-2-methylthiophene-3-sulfonyl Chloride:

The crude 5-bromo-2-methylthiophene-3-sulfonyl chloride, obtained after the sulfonation and bromination steps, is often an oil or a low-melting solid. A common initial purification step involves an aqueous work-up to remove any residual acid and inorganic salts. The organic layer containing the sulfonyl chloride is then separated, dried over an anhydrous drying agent like sodium sulfate, and the solvent is removed under reduced pressure.

For further purification, vacuum distillation can be employed. orgsyn.org This technique is particularly useful for removing non-volatile impurities. Care must be taken during distillation, as sulfonyl chlorides can be thermally sensitive. It is important to remove any residual water before distillation to prevent hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which can promote decomposition at higher temperatures. orgsyn.org

Purification of this compound:

The purification of the final sulfonamide product typically involves a combination of techniques. After the reaction is complete, the reaction mixture is usually washed with water and brine to remove the base and any water-soluble byproducts. The organic layer is then dried and the solvent evaporated.

The crude product can be further purified by column chromatography on silica (B1680970) gel. A common eluent system for this type of compound is a mixture of n-hexane and ethyl acetate. nih.govrsc.org The polarity of the eluent can be adjusted to achieve optimal separation of the desired product from any unreacted starting materials or byproducts.

Recrystallization is another effective method for purifying solid sulfonamides. A suitable solvent for recrystallization should dissolve the compound at an elevated temperature but have low solubility at room temperature, allowing for the formation of pure crystals upon cooling. Alcohols such as methanol (B129727) or ethanol (B145695) are often used for the recrystallization of sulfonamides. google.com

Advanced Spectroscopic and Structural Elucidation Methodologies

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

No crystallographic data for 5-Bromo-2-methylthiophene-3-sulfonamide has been deposited in crystallographic databases. Consequently, information regarding its solid-state molecular geometry and crystal packing is currently unknown.

There are no published studies detailing the single-crystal X-ray diffraction data collection and refinement parameters for this compound.

Without crystal structure data, an analysis of the intermolecular interactions, such as hydrogen bonding or halogen bonding, within the crystal lattice of this compound cannot be performed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

The UV-Vis absorption spectrum of this compound has not been reported in the searched scientific literature. Therefore, details on its electronic transitions, including absorption maxima (λmax), are not available.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Investigations of Electronic Structure and Geometry

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and electronic properties of molecules. For thiophene (B33073) sulfonamide derivatives, DFT calculations are crucial for understanding their stability and reactivity.

The optimization of the molecular geometry to its ground state is a fundamental step in computational analysis. For derivatives of thiophene sulfonamides, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are performed to determine the most stable three-dimensional arrangement of atoms. mdpi.com These calculations provide key geometrical parameters such as bond lengths, bond angles, and dihedral angles. mdpi.com

In studies of related thiophene derivatives, theoretical geometric parameters obtained through DFT have shown good correlation with experimental data from X-ray diffraction studies. scispace.comnih.gov For 5-Bromo-2-methylthiophene-3-sulfonamide, it is anticipated that the thiophene ring would be largely planar, with the sulfonamide group adopting a specific orientation relative to the ring to minimize steric hindrance and optimize electronic interactions. Conformational analysis would reveal the most energetically favorable rotamers, particularly concerning the rotation around the C-S and S-N bonds of the sulfonamide moiety.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Thiophene Sulfonamide Derivative This table presents hypothetical data for this compound based on typical values for related structures.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-S1 | 1.74 Å |

| Bond Length | C5-Br | 1.87 Å |

| Bond Length | S(sulfonamide)-O | 1.45 Å |

| Bond Length | S(sulfonamide)-N | 1.67 Å |

| Bond Angle | C2-S1-C5 | 92.5° |

| Bond Angle | O-S(sulfonamide)-O | 120.8° |

| Dihedral Angle | C2-C3-S-N | -75.3° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs that play a crucial role in chemical reactions. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. semanticscholar.org The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. semanticscholar.orgresearchgate.net

For thiophene sulfonamide derivatives, FMO analysis reveals how substituents on the thiophene ring influence the electronic properties. semanticscholar.org The presence of the electron-withdrawing sulfonamide group and the bromine atom on the this compound is expected to lower both the HOMO and LUMO energy levels. The distribution of HOMO and LUMO across the molecule indicates the most probable sites for electrophilic and nucleophilic attack. Generally, in such compounds, the HOMO is localized over the thiophene ring, while the LUMO may be distributed across the entire molecule, including the sulfonamide group. semanticscholar.org

Table 2: Illustrative Frontier Molecular Orbital Energies for a Thiophene Sulfonamide Derivative This table presents hypothetical data for this compound based on typical values for related structures.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.98 |

| Energy Gap (ΔE) | 4.87 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for identifying the electrophilic and nucleophilic sites and predicting how a molecule will interact with other species. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net Green areas represent regions of neutral potential. researchgate.net

For this compound, the MEP map would likely show the most negative potential around the oxygen atoms of the sulfonamide group, indicating these as primary sites for hydrogen bonding and interactions with electrophiles. researchgate.net The hydrogen atoms of the sulfonamide NH2 group would exhibit a positive potential, making them potential hydrogen bond donors. researchgate.net The thiophene ring itself would display varying potential depending on the electronic effects of the substituents.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods for studying the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility of a molecule and its interactions with the surrounding environment, such as a solvent or a biological receptor. frontiersin.org

For a molecule like this compound, MD simulations can reveal how the molecule behaves in a biological environment. By placing the molecule in a simulation box with water molecules, it is possible to study its solvation and the stability of its different conformations in an aqueous solution. MD simulations are also instrumental in understanding the dynamic behavior of a ligand when bound to a protein, providing insights into the stability of the ligand-protein complex and the key interactions that maintain this binding. researchgate.net Such simulations can highlight the flexibility of different parts of the molecule, such as the rotation of the sulfonamide group, and how this flexibility might be important for its biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potential Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most influential on the activity, QSAR models can be used to predict the activity of new, untested compounds. nih.gov

For a class of compounds including this compound, a QSAR study would involve compiling a dataset of structurally related thiophene sulfonamides with their experimentally measured biological activities. Various molecular descriptors, such as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties, would be calculated for each compound. nih.gov Statistical methods like multiple linear regression would then be used to build a model that correlates these descriptors with the observed activity. A robust QSAR model could then be used to predict the biological potential of this compound and guide the design of more potent analogs.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net It is a critical tool in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. researchgate.netnih.gov

In the context of this compound, molecular docking studies would be performed to predict its interaction with various protein targets. For instance, in studies of related 5-bromo-N-alkylthiophene-2-sulfonamides, docking was used to investigate their binding to bacterial enzymes like New Delhi Metallo-β-lactamase. researchgate.net The process involves preparing the 3D structures of both the ligand and the protein and then using a docking algorithm to sample a large number of possible binding poses. These poses are then scored based on their predicted binding energy. researchgate.netnih.gov The results of a docking study can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the amino acid residues in the active site of a protein, providing a hypothesis for its mechanism of action. researchgate.net

Ligand Preparation and Receptor Site Definition

Information regarding the specific methodologies used for the preparation of the this compound ligand for computational analysis, including its three-dimensional structure generation, energy minimization, and charge assignment, is not available in the reviewed literature. Similarly, there are no published studies that define a specific biological receptor or active site for molecular docking or modeling with this particular compound.

Binding Mode Prediction and Interaction Energy Analysis

There are no specific research findings detailing the predicted binding mode of this compound within a protein active site. Consequently, data on its interaction energies, such as hydrogen bonds, hydrophobic interactions, or electrostatic contributions with specific amino acid residues, are not available. No data tables summarizing binding affinities (e.g., kcal/mol) or specific bond distances could be generated.

Chemical Reactivity and Derivatization Studies of 5 Bromo 2 Methylthiophene 3 Sulfonamide

Modifications at the Sulfonamide Nitrogen (N-Alkylation, N-Acylation)

The sulfonamide moiety (–SO₂NH₂) of 5-Bromo-2-methylthiophene-3-sulfonamide is a primary site for derivatization through reactions such as N-alkylation and N-acylation. These modifications are pivotal for altering the compound's physicochemical properties, including lipophilicity and hydrogen-bonding capacity.

N-Alkylation: The acidic proton on the sulfonamide nitrogen can be removed by a suitable base, generating a nucleophilic sulfonamidate anion. This anion can then react with various alkylating agents (e.g., alkyl halides) to yield N-alkylated products. For the closely related compound, 5-bromothiophene-2-sulfonamide (B1270684), N-alkylation has been successfully achieved by reacting it with different alkyl bromides in the presence of lithium hydride (LiH) in a solvent like dimethylformamide (DMF). nih.govnih.gov This reaction proceeds at room temperature, and the resulting N-alkylated sulfonamides can be isolated in good yields. nih.gov For instance, treatment with bromoethane (B45996) and 1-bromopropane (B46711) has yielded the corresponding N-ethyl and N-propyl derivatives. nih.gov It is important to note that steric hindrance from the alkylating agent can affect the reaction yield. nih.gov

N-Acylation: The sulfonamide nitrogen can also undergo acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. General methodologies for the N-acylation of sulfonamides often involve the use of a base to deprotonate the sulfonamide, followed by the addition of the acylating agent. researchgate.net Another approach involves the use of N-acylbenzotriazoles, which react with sulfonamides in the presence of sodium hydride (NaH) to produce N-acylsulfonamides in high yields. researchgate.net These reactions provide a pathway to introduce a variety of acyl groups, thereby expanding the structural diversity of the thiophene-sulfonamide scaffold.

Table 1: Examples of N-Alkylation Reactions on a Related Thiophene (B33073) Sulfonamide Scaffold

| Alkylating Agent | Product | Yield (%) | Reference |

| Bromoethane | 5-bromo-N-ethylthiophene-2-sulfonamide | 72 | nih.gov |

| 1-Bromopropane | 5-bromo-N-propylthiophene-2-sulfonamide | 78 | nih.gov |

| Isopropyl bromide | 5-bromo-N-isopropylthiophene-2-sulfonamide | 62 | nih.gov |

Functionalization via the Bromo Substituent

The bromine atom at the 5-position of the thiophene ring is a key functional group that enables a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through metal-catalyzed cross-coupling transformations.

The Suzuki-Miyaura coupling reaction is a powerful and versatile method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide, catalyzed by a palladium complex. mdpi.com This reaction is widely applied to bromothiophene derivatives to introduce aryl, heteroaryl, or alkyl groups. researchgate.netnih.gov

For instance, the Suzuki-Miyaura coupling of 5-bromothiophene-2-sulfonamide with various aryl boronic acids has been reported to proceed under mild conditions, yielding 5-arylthiophene-2-sulfonamide derivatives. researchgate.netresearchgate.netdoaj.org A typical catalytic system for this transformation involves a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base like potassium phosphate (B84403) (K₃PO₄), and a solvent system such as 1,4-dioxane (B91453) and water. nih.govresearchgate.net The reaction is tolerant of a wide range of functional groups on the aryl boronic acid, including both electron-donating and electron-withdrawing substituents. nih.govresearchgate.net The N-alkylated derivatives of 5-bromothiophene-sulfonamides also readily participate in Suzuki-Miyaura coupling reactions under similar conditions. nih.gov

Table 2: Conditions for Suzuki-Miyaura Coupling of a Related Thiophene Sulfonamide

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) | Reference |

| 5-bromothiophene-2-sulfonamide | Aryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | Moderate to Good | researchgate.net |

| 5-bromo-N-propylthiophene-2-sulfonamide | Aryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | 56-72 | nih.gov |

Note: Data is for the related compound 5-bromothiophene-2-sulfonamide and its N-propyl derivative.

While palladium catalysis is predominant, other transition metals can also be employed to catalyze cross-coupling reactions at the C-Br bond. ethz.ch Catalytic systems based on nickel and copper, for example, are known to be effective for various coupling reactions involving aryl bromides. mdpi.com These alternative methods can offer different reactivity profiles and may be advantageous in specific synthetic contexts, potentially providing access to a broader range of derivatives.

Reactions Involving the Thiophene Ring System

The thiophene ring in this compound is an aromatic system that can undergo electrophilic substitution reactions. However, the reactivity and regioselectivity of such reactions are influenced by the existing substituents. The sulfonamide group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group, and the bromo group is a deactivating, ortho-, para-directing group. The outcome of electrophilic substitution on this polysubstituted thiophene would depend on the interplay of these electronic and steric effects, as well as the reaction conditions.

Furthermore, the hydrogen atom at the 4-position of the thiophene ring could potentially be removed by a strong base via lithiation, creating a nucleophilic center for the introduction of other functional groups. jcu.edu.au

Regioselective Synthesis of Advanced Thiophene-Sulfonamide Analogues

The regioselective synthesis of advanced thiophene-sulfonamide analogues can be achieved by strategically combining the reactions described above. For example, a synthetic route could commence with the modification of the sulfonamide group, followed by a Suzuki-Miyaura coupling to introduce a new substituent at the 5-position. Subsequent reactions could then target the remaining position on the thiophene ring.

The synthesis of polysubstituted thiophenes often relies on regioselective lithiation and halogenation strategies. mdpi.commdpi.com For instance, starting from a simpler thiophene derivative, a sequence of directed lithiation and quenching with electrophiles can be used to build up the desired substitution pattern in a controlled manner. mdpi.com Such strategies are crucial for accessing complex thiophene-based molecules with precisely defined structures. The regioselective nature of Suzuki-Miyaura reactions on di-brominated thiophenes, where one bromo-substituent reacts preferentially, also highlights the potential for controlled, stepwise functionalization. nih.gov

Mechanistic Investigations of Biological Interactions for 5 Bromo 2 Methylthiophene 3 Sulfonamide and Analogues

Enzyme Inhibition Mechanism Studies

Thiophene-based sulfonamides have been identified as a versatile scaffold capable of interacting with a range of enzymes. The sulfonamide group is a key pharmacophore that often plays a central role in the binding and inhibition of metalloenzymes.

Carbonic Anhydrase (CA) Inhibition Research

Thiophene (B33073) sulfonamides are recognized as potent inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes crucial for various physiological processes. Research dating back to 1945 identified thiophene-2-sulfonamide (B153586) as a more effective CA inhibitor than sulfanilamide. nih.gov

Recent studies have delved deeper into the inhibitory effects of various thiophene-based sulfonamides on human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II). These compounds have demonstrated potent, noncompetitive inhibition at low concentrations. nih.gov Molecular docking studies suggest that the sulfonamide and thiophene moieties are critical for this inhibitory activity, with the compounds binding to a site outside of the catalytic active site. nih.govresearchgate.net

Derivatives synthesized from 5-bromo-thiophene-2-sulfonamide, such as 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides, have shown effective inhibition of hCA II and the tumor-associated isoforms hCA IX and XII in the nanomolar to subnanomolar range, while showing weaker inhibition of hCA I. researchgate.net The inhibitory activities for some thiophene-based sulfonamides against hCA-I and hCA-II are detailed in the table below.

| Compound Type | Target Isoenzyme | IC₅₀ Range | Kᵢ Range | Reference |

|---|---|---|---|---|

| Thiophene-based sulfonamides | hCA-I | 69 nM to 70 µM | 66.49 ± 17.15 nM to 234.99 ± 15.44 µM | nih.gov |

| Thiophene-based sulfonamides | hCA-II | 23.4 nM to 1.405 µM | 74.88 ± 20.65 nM to 38.04 ± 12.97 µM | nih.gov |

| 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides | hCA I | N/A | 683-4250 nM | researchgate.net |

| 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides | hCA II, IX, XII | N/A | Nanomolar to subnanomolar | researchgate.net |

Aminopeptidase (B13392206) Inhibition (e.g., IRAP) Investigations

A significant breakthrough in the study of thiophene sulfonamides was the identification of an arylsulfonamide, N-(3-(1H-tetrazol-5-yl)phenyl)-4-bromo-5-chlorothiophene-2-sulfonamide, as an inhibitor of insulin-regulated aminopeptidase (IRAP). nih.govresearchgate.netnih.gov IRAP is a zinc metallopeptidase implicated in cognitive functions, making its inhibitors potential therapeutic agents for cognitive enhancement. nih.gov

The initial hit was discovered through the screening of a large compound library. nih.govresearchgate.net Subsequent structure-activity relationship studies revealed that the sulfonamide functional group is essential for the inhibitory activity against IRAP. nih.govnih.gov The best inhibitor identified in the initial series demonstrated a moderate inhibitory potency with an IC₅₀ value of 1.1 ± 0.5 μM. nih.govnih.gov Further computational and enzymatic analyses have indicated that halogenation of the thiophene ring is beneficial for binding affinity. acs.org A thiophene ring is only effective if it is halogenated. acs.org

Cholinesterase (AChE, BChE) Inhibition Studies

Analogues of 5-bromo-2-methylthiophene-3-sulfonamide have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease.

Synthetic thiophene derivatives have been shown to be potent AChE inhibitors. nih.gov In one study, certain synthesized thiophene compounds exhibited greater inhibitory activity than the standard drug, donepezil (B133215). For instance, 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide showed 60% inhibition, compared to 40% for donepezil under the same conditions. nih.gov

Furthermore, novel sulfonamide-based carbamates have been developed as selective inhibitors of BChE. mdpi.com In a series of 14 derivatives, 11 were more effective at inhibiting BChE than AChE, and nine were more active than the standard drug rivastigmine. mdpi.com The most potent compound in this series, benzyl (B1604629) {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate, had an IC₅₀ of 4.33 µM against BChE, making it approximately 9-fold more effective than rivastigmine. mdpi.com

Other Enzyme Target Identification and Validation (e.g., Urease, Paraoxonase-1)

The inhibitory potential of this class of compounds extends to other enzymes as well.

Urease Inhibition: Derivatives of thiophene sulfonamides have been explored as urease inhibitors. nih.gov Urease is an enzyme that plays a role in the pathogenesis of infections caused by Helicobacter pylori. A series of 5-aryl thiophenes with sulfonylacetamide moieties demonstrated significant urease inhibition. nih.gov The inhibitory activity was found to be dependent on the substitution pattern on the aryl ring.

| Compound | Urease Inhibition IC₅₀ (µg/mL) | Reference |

|---|---|---|

| N-((5'-methyl-[2,2'-bithiophen]-5-yl)sulfonyl)acetamide | ~17.1 ± 0.15 | nih.gov |

| N-((5-(3,5-dimethylphenyl)thiophen-2-yl)sulfonyl)acetamide | 17.9 + 0.13 | nih.gov |

| N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide | 23.3 + 0.21 | nih.gov |

| N-((5-phenylthiophen-2-yl)sulfonyl)acetamide | ~38.4 | nih.gov |

| N-((5-(3,4-dichlorophenyl)thiophen-2-yl)sulfonyl)acetamide | 42.5 | nih.gov |

Paraoxonase-1 (PON1) Inhibition: General sulfonamides have been shown to inhibit human serum paraoxonase-1 (PON1), an enzyme that protects against lipid oxidation. nih.govacademicjournals.org The inhibition can be either competitive or non-competitive, depending on the specific sulfonamide and the substrate used. nih.govacademicjournals.org For instance, with phenylacetate (B1230308) as a substrate, sulfonamide exhibited non-competitive inhibition with a Kᵢ of 0.0037 ± 0.0009 mM, while with paraoxon (B1678428) as a substrate, the inhibition was competitive with a Kᵢ of 0.0057 ± 0.0002 mM. academicjournals.org The IC₅₀ values were 0.22 mM and 0.81 mM for phenylacetate and paraoxon, respectively. academicjournals.org

Structure-Activity Relationship (SAR) Elucidation for Biological Potential

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the inhibitory potency and selectivity of this compound analogues.

Impact of Substituents on Biological Activity Profiles

The nature and position of substituents on the thiophene ring and the sulfonamide group significantly influence the biological activity of these compounds.

For Carbonic Anhydrase Inhibition: In a study of thiophene-linked oxazole (B20620) derivatives, it was found that small alkyl substitutions on the oxazole ring generally led to weaker CA II inhibitors compared to carboxamide substitutions at the same position. nih.gov

For Aminopeptidase (IRAP) Inhibition: As previously mentioned, the sulfonamide functional group is a critical feature for IRAP inhibition. nih.govnih.gov Halogenation of the thiophene ring, such as with bromo and chloro substituents, was found to be advantageous for activity. nih.govacs.org Unsubstituted thiophene or benzene (B151609) rings resulted in a significant loss of potency. nih.gov

For Urease Inhibition: The electronic properties of substituents on an aryl ring attached to the 5-position of the thiophene core play a crucial role. One study noted that electron-withdrawing groups on the aryl substituent, such as in 5-(4-fluorophenyl)thiophene-2-sulfonamide, enhanced the interaction with and inhibition of the urease enzyme. Conversely, for antibacterial activity, electron-donating groups on the phenyl ring were found to be more beneficial.

For Cholinesterase Inhibition: In the case of sulfonamide-based carbamates targeting BChE, the nature of the substituent on the benzylsulfamoyl portion greatly influences activity and selectivity. mdpi.com

Pharmacophore Identification and Optimization

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its analogues, the key pharmacophoric features are centered around the substituted thiophene ring and the sulfonamide moiety.

The thiophene ring, a sulfur-containing heterocycle, serves as a crucial scaffold. tandfonline.com Its electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, are vital for binding to biological targets. tandfonline.com The substitution pattern on the thiophene ring significantly influences the biological activity of these compounds. The presence of a bromine atom at the 5-position and a methyl group at the 2-position of the thiophene ring in this compound are critical determinants of its activity profile.

The sulfonamide group (-SO₂NH₂) is another essential component of the pharmacophore. This functional group is a well-known zinc-binding group and is a common feature in many enzyme inhibitors. researchgate.net The nitrogen atom of the sulfonamide can be substituted, and the nature of this substituent can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, thereby affecting its biological activity. tandfonline.com

Optimization of this pharmacophore involves modifying the substituents on both the thiophene ring and the sulfonamide group. For instance, replacing the bromine atom with other halogens or small alkyl groups can alter the electronic distribution and steric profile of the molecule, potentially leading to enhanced or more selective biological activity. Similarly, introducing different substituents on the sulfonamide nitrogen can fine-tune the compound's interaction with its target protein.

Table 1: Key Pharmacophoric Features of Thiophene Sulfonamides

| Feature | Description | Importance in Biological Activity |

|---|---|---|

| Thiophene Ring | A five-membered aromatic ring containing a sulfur atom. | Acts as a rigid scaffold and participates in hydrophobic and π-stacking interactions. |

| Sulfonamide Group | A -SO₂NH₂ functional group. | Crucial for interacting with metallic cofactors (e.g., zinc) in enzymes and forming hydrogen bonds. |

| Substituents on Thiophene | e.g., Bromo and methyl groups. | Modulate the electronic and steric properties, influencing binding affinity and selectivity. |

| Substituents on Sulfonamide | Alkyl or aryl groups on the nitrogen atom. | Affect solubility, lipophilicity, and hydrogen bonding potential. |

Investigation of Antiproliferative Mechanisms in Cellular Models

Thiophene sulfonamide derivatives have demonstrated promising antiproliferative activity against a variety of cancer cell lines. nih.govproquest.com Understanding the underlying mechanisms of this activity is essential for their development as potential anticancer agents.

To elucidate the antiproliferative mechanisms of this compound and its analogues, a range of cell-based assays are employed. These assays are designed to assess various aspects of cellular function and to identify the specific pathways affected by the compounds.

One of the primary assays used is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , which measures cell viability by assessing the metabolic activity of mitochondria. rsc.org A reduction in metabolic activity is indicative of cytotoxicity or a cytostatic effect. Similarly, the CCK-8 (Cell Counting Kit-8) assay is another colorimetric assay used to determine cell viability and proliferation. nih.gov

To investigate the mode of cell death induced by these compounds, assays for apoptosis are crucial. The phosphatidylserine externalization assay , often performed using Annexin V staining and flow cytometry, can detect early apoptotic events. plos.org Another method involves the use of JC-1 dye to measure changes in the mitochondrial membrane potential, a key indicator of the intrinsic apoptotic pathway. plos.org

Cell cycle analysis using flow cytometry with DNA-staining dyes like propidium (B1200493) iodide helps to determine if the compounds cause cell cycle arrest at specific phases (e.g., G2/M phase), thereby inhibiting cell division. nih.gov

Studies on various thiophene sulfonamide derivatives have shown significant effects on the viability and growth of cancer cells. For example, certain novel thiophene derivatives incorporating a sulfonamide moiety have exhibited potent cytotoxic activities against human breast cancer cell lines (MCF7). nih.govproquest.comsigmaaldrich.com

The antiproliferative effects are often dose-dependent, with higher concentrations of the compounds leading to a greater reduction in cell viability. The IC₅₀ (half-maximal inhibitory concentration) value is a common metric used to quantify the potency of these compounds. Several thiophene sulfonamide derivatives have shown IC₅₀ values in the low micromolar range against various cancer cell lines. nih.govrsc.org

The modulation of cell growth by these compounds is often linked to the induction of apoptosis. Treatment of cancer cells with thiophene derivatives has been shown to lead to the externalization of phosphatidylserine, depolarization of the mitochondrial membrane, and generation of reactive oxygen species, all of which are hallmarks of apoptosis. plos.org Furthermore, some of these compounds have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. nih.gov

Table 2: Antiproliferative Activity of Selected Thiophene Sulfonamide Analogues

| Compound Class | Cancer Cell Line | Assay Used | Observed Effect | Reference |

|---|---|---|---|---|

| Thiophene sulfonamides | MCF-7 (Breast Cancer) | Not specified | Cytotoxic activity | nih.govproquest.com |

| Thiophene derivatives | SGC-7901, HT-29 (Gastrointestinal Cancer) | CCK-8 | Inhibition of proliferation, G2/M phase arrest | nih.gov |

| Thiophene derivative F8 | CCRF-CEM (Leukemia) | DNS, Flow Cytometry | Induction of apoptosis, mitochondrial depolarization | plos.org |

Research into Antimicrobial Interaction Mechanisms

In addition to their antiproliferative properties, thiophene sulfonamides have also been investigated for their antimicrobial activities.

The primary mechanism of antibacterial action for many sulfonamides is the inhibition of the folic acid synthesis pathway in bacteria. nih.govnih.gov These compounds act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for the synthesis of folic acid, a vital nutrient for bacterial growth and replication. nih.gov By blocking this pathway, thiophene sulfonamides can exert a bacteriostatic effect, inhibiting the growth of susceptible bacteria. nih.gov

Molecular docking studies have been employed to identify potential bacterial targets for these compounds. researchgate.netnih.gov These computational methods predict the binding affinity and interaction patterns of the compounds with various bacterial proteins. For instance, dihydrofolate reductase has been identified as a potential target for some thiophene derivatives. nih.govmdpi.com Other studies suggest that these compounds may also interact with bacterial outer membrane proteins, leading to increased membrane permeability. frontiersin.org

In the context of antifungal activity, molecular docking studies have pointed to enzymes such as dihydrofolate reductase and rhomboid protease in Candida albicans as potential targets. nih.gov

The emergence of antimicrobial resistance is a major global health concern. Thiophene sulfonamides are being explored for their potential to combat resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.com Novel sulfonamide derivatives are being designed to overcome existing resistance mechanisms. nih.gov

One strategy to combat resistance is the development of hybrid molecules that combine the thiophene sulfonamide scaffold with other bioactive moieties. tandfonline.com This approach can lead to compounds with multiple mechanisms of action, making it more difficult for bacteria to develop resistance.

Furthermore, some thiophene derivatives have shown efficacy against drug-resistant Gram-negative bacteria by increasing membrane permeabilization, suggesting a mechanism that could potentially circumvent some forms of resistance. frontiersin.org Studies on 5-bromo-N-alkylthiophene-2-sulfonamides have demonstrated antibacterial efficacy against New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae, a highly resistant pathogen. nih.govnih.gov This indicates that the thiophene sulfonamide scaffold holds promise for the development of new antibiotics active against multidrug-resistant bacteria.

Antioxidant Activity Research and Mechanistic Insights for this compound and Analogues

While direct and extensive research into the antioxidant properties of this compound is not widely available in current scientific literature, mechanistic insights can be extrapolated from studies on analogous thiophene and sulfonamide derivatives. The antioxidant potential of this compound is likely influenced by the interplay of its core thiophene ring and its various substituents.

The thiophene ring itself is recognized as a pharmacophore with intrinsic antioxidant capabilities. nih.gov It is suggested that the sulfur atom within the thiophene nucleus can act as a four-electron reducing agent, contributing to its antiradical abilities. mdpi.com The reactivity of the thiophene ring is greater than that of benzene towards electrophilic substitution, a characteristic that may influence its interactions with reactive oxygen species (ROS). nih.gov

The biological activity of thiophene derivatives is significantly shaped by the nature and positioning of their substituents. nih.gov In the case of this compound, the bromo, methyl, and sulfonamide groups are expected to modulate its antioxidant profile. Electron-donating groups, for instance, have been shown to enhance the antioxidant power of the thiophene ring by increasing resonating electrons, which facilitates the trapping of peroxide radicals. nih.gov

Sulfonamide derivatives, as a class of compounds, have demonstrated notable antioxidant activity. researchgate.netbohrium.com Although the precise antioxidant mechanism of sulfonamides is not yet fully elucidated, it is believed that they can scavenge free radicals and reduce oxidative stress. researchgate.net Some sulfonamides have been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the body's endogenous antioxidant response. researchgate.netbohrium.com This activation leads to an upregulation of antioxidant response element-dependent genes, thereby bolstering cellular defense mechanisms against oxidative damage. researchgate.net

The structure-activity relationship (SAR) of thiophene derivatives is a critical aspect of understanding their antioxidant potential. Studies have indicated that the presence of certain functional groups can significantly impact activity. For example, amino and hydroxyl groups are known to enhance antioxidant capacity. nih.govresearchgate.net The position of these groups on the thiophene ring also plays a vital role in determining their effectiveness as antioxidants. researchgate.net

To illustrate the antioxidant activities of related thiophene derivatives, the following table presents data from various studies. It is important to note that this data is for analogous compounds and not for this compound itself.

| Compound | Antioxidant Assay | Activity (IC50 or % Inhibition) | Reference Compound | Activity of Reference |

|---|---|---|---|---|

| 3-amino thiophene-2-carboxamide derivative 7a | DPPH | 62.0% inhibition | Ascorbic acid | 88.44% inhibition |

| 3-hydroxy thiophene-2-carboxamide derivatives 3a-c | DPPH | 28.4-54.9% inhibition | Ascorbic acid | 88.44% inhibition |

| 3-methyl thiophene-2-carboxamide derivatives 5a-c | DPPH | 12.0-22.9% inhibition | Ascorbic acid | 88.44% inhibition |

| Tetrasubstituted thiophene 4c | Nitric oxide radical scavenging | IC50: 31.59 µg/mL | Ascorbic acid | Not specified |

Exploratory Research into Advanced Applications of 5 Bromo 2 Methylthiophene 3 Sulfonamide

Chemical Biology Tool Development

A comprehensive review of existing literature reveals a significant gap in the development and application of 5-Bromo-2-methylthiophene-3-sulfonamide as a chemical biology tool. There are no specific studies detailing its use as a probe, inhibitor, or labeling agent to investigate biological systems. While the broader class of sulfonamides has been explored for various biological activities, research has not specifically focused on the potential of this particular brominated and methylated thiophene (B33073) sulfonamide in developing tools for chemical biology. The unique substitution pattern of this compound could theoretically offer specific binding properties or reactivity, but this has yet to be experimentally explored or documented.

Potential in Functional Materials Research (e.g., Conducting Polymers)

In the realm of functional materials, particularly in the development of conducting polymers, there is no available research that specifically investigates the incorporation of this compound. Thiophene and its derivatives are well-known building blocks for conducting polymers due to the electron-rich nature of the thiophene ring. The presence of a bromine atom and a sulfonamide group could influence the electronic properties and intermolecular interactions of potential polymers. However, no studies have been published that explore the synthesis or characterization of polymers derived from this compound. Therefore, its potential in this area remains purely speculative and is not supported by any empirical data.

Catalytic Applications and Mechanistic Exploration

There is a similar absence of research regarding the use of this compound in catalytic applications. The compound's structure, featuring a sulfonamide group and a halogenated thiophene ring, could suggest potential as a ligand for metal catalysts or as an organocatalyst itself. However, no studies have been found that investigate its catalytic activity or explore the mechanistic pathways of any potential catalytic cycles. The exploration of its coordination chemistry with various metals or its ability to facilitate organic transformations has not been reported in the scientific literature.

Future Research Directions and Translational Opportunities

Development of Novel Synthetic Methodologies

Future research into 5-Bromo-2-methylthiophene-3-sulfonamide would benefit from the development of more efficient and versatile synthetic routes. While classical methods for the synthesis of thiophene (B33073) sulfonamides exist, contemporary organic synthesis offers a toolkit of advanced methodologies that could be applied to this target molecule. researchgate.net Metal-catalyzed cross-coupling reactions, for instance, could provide a modular approach to derivatization. The bromine atom at the 5-position is particularly amenable to reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. This would enable the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Furthermore, C-H activation methodologies represent a frontier in organic synthesis that could be applied to the thiophene core of this compound. Direct functionalization of the C-H bonds on the thiophene ring would offer a more atom-economical approach to the synthesis of derivatives, minimizing the need for pre-functionalized starting materials. Research in this area would not only streamline the synthesis of novel analogs but also contribute to the broader field of heterocyclic chemistry.

Advanced Mechanistic Studies at the Molecular Level

Elucidating the mechanism of action of this compound at a molecular level is a critical step towards its development as a therapeutic agent or research tool. Given that the sulfonamide moiety is a well-known zinc-binding group, a primary avenue of investigation would be its potential as a carbonic anhydrase (CA) inhibitor. nih.gov Thiophene-based sulfonamides have demonstrated potent inhibitory activity against various CA isoforms, some of which are implicated in diseases such as glaucoma and cancer. nih.govnih.gov

Initial studies should involve in vitro screening against a panel of human CA isoforms to determine the inhibitory potency and selectivity profile of this compound. Promising results would warrant more in-depth mechanistic studies, including X-ray crystallography of the compound in complex with its target enzyme to reveal the precise binding mode. Molecular docking and molecular dynamics simulations could further refine our understanding of the structure-activity relationships and guide the design of more potent and selective inhibitors. nih.gov The following table presents the inhibitory activity of some thiophene-based sulfonamides against human carbonic anhydrase isoforms I and II, illustrating the potential of this class of compounds.

| Compound | hCA I IC50 (nM) | hCA II IC50 (nM) |

| Thiophene-based sulfonamide 1 | 69 | 23.4 |

| Thiophene-based sulfonamide 2 | >1000 | 50.1 |

| Thiophene-based sulfonamide 3 | 250 | 35.7 |

| Thiophene-based sulfonamide 4 | 70,000 | 1,405 |

| Data compiled from studies on various thiophene-based sulfonamides and is intended to be illustrative of the potential activity of this compound class. nih.gov |

Exploration of Polypharmacology and Multi-Targeting Approaches

The concept of polypharmacology, where a single drug molecule is designed to interact with multiple targets, has gained significant traction as a strategy for treating complex diseases. wikipedia.org The sulfonamide scaffold is known to be versatile, with different derivatives exhibiting a range of biological activities. rsc.org Future research should explore the potential polypharmacology of this compound by screening it against a broad panel of biological targets, including kinases, proteases, and G-protein coupled receptors.

A multi-targeting approach could also be proactively employed in the design of novel derivatives of this compound. By incorporating pharmacophoric features known to interact with other targets, it may be possible to develop dual- or multi-target inhibitors. For example, the thiophene ring could be functionalized with moieties known to inhibit protein kinases, potentially leading to compounds with both CA and kinase inhibitory activity. mdpi.com This strategy could yield novel therapeutics for diseases such as cancer, where targeting multiple pathways simultaneously can lead to improved efficacy and reduced development of resistance. nih.gov

Strategic Design of Next-Generation Thiophene-Sulfonamide Research Probes

Beyond its potential therapeutic applications, this compound could serve as a scaffold for the development of chemical probes to study biological processes. The thiophene core is a component of many fluorescent dyes, and its photophysical properties can be tuned through chemical modification. nih.govrsc.org By strategically modifying the this compound structure, it may be possible to create fluorescent probes with specificity for particular enzymes or cellular compartments.

For example, the bromine atom could be replaced with a fluorophore through a cross-coupling reaction, yielding a probe that could be used to visualize the localization of its biological target within cells. Alternatively, the sulfonamide group could be appended with a reactive moiety to create an activity-based probe for identifying and profiling novel enzyme targets. The development of such probes would not only advance our understanding of the biological roles of the targets of this compound but also provide valuable tools for the broader scientific community. nih.gov

Q & A

Q. What are the standard synthetic routes for 5-Bromo-2-methylthiophene-3-sulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves bromination and sulfonamide functionalization. Key steps include:

- Solvent Optimization : Dimethylformamide (DMF) or dioxane under controlled temperatures (e.g., 60–80°C) enhances reaction efficiency and purity .

- Alkylation : Reacting with alkyl bromides in DMF using LiH as a base at room temperature yields derivatives with >95% purity, as demonstrated in analogous sulfonamide syntheses .

- Critical Parameters :

- Temperature control to avoid side reactions.

- Use of anhydrous conditions to prevent hydrolysis.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing the molecular structure and purity of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves absolute configuration and bond geometries, validated by quantum chemical calculations (e.g., R/S isomer differentiation) .

- Electronic Circular Dichroism (ECD) : Confirms stereochemical assignments when combined with optical rotation data .

- HPLC-Purity Analysis : Ensures >98% purity, as standard in catalog-grade compounds .

Q. What are the key considerations in selecting appropriate solvents and catalysts for sulfonamide functionalization reactions in this compound class?

- Methodological Answer :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, dioxane) stabilize intermediates and improve solubility .

- Catalysts : LiH or K₂CO₃ facilitates deprotonation in alkylation reactions, while Pd-based catalysts may aid cross-coupling for structural diversification .

- Reaction Monitoring : TLC or LC-MS ensures completion before workup.

Advanced Research Questions

Q. How does stereochemical configuration influence the biological activity and target binding of this compound derivatives?

- Methodological Answer :

- Case Study : R- and S-isomers of a related pyridinesulfonamide showed 2.5-fold differences in PI3Kα inhibition (IC₅₀: 1.08 μM vs. 2.69 μM). Molecular docking revealed distinct binding modes due to spatial orientation of the bromine and methyl groups .

- Experimental Design :

- Synthesize enantiomers and compare activity via kinase assays.

- Perform molecular dynamics simulations to map steric and electronic interactions.

Q. What methodological approaches resolve contradictions between computational predictions and experimental data in structure-activity relationship (SAR) studies of this compound?

- Methodological Answer :

- Iterative Validation : Combine quantum chemical calculations (e.g., DFT for geometry optimization) with experimental ECD and X-ray data to reconcile discrepancies in stereochemical assignments .

- Meta-Analysis : Cross-reference datasets from heterologous receptor profiling (e.g., 93 odorants tested across 464 receptors) to identify consensus chemical features driving activity .

Q. What strategies are effective for designing this compound analogs with improved pharmacokinetic properties while maintaining target affinity?

- Methodological Answer :

- Derivatization : Introduce alkyl chains (e.g., via N-alkylation) to enhance lipophilicity and blood-brain barrier penetration, as shown in alkylated thiophene-sulfonamide syntheses .

- SAR Optimization : Replace the bromine atom with electron-withdrawing groups (e.g., trifluoromethyl) to modulate electronic effects without steric disruption, based on sulfonamide benzofuran derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.